REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C(N(CC)CC)C>[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH2:3][C:4]3[C:9]([CH:1]=2)=[CH:8][CH:7]=[CH:6][CH:5]=3)=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.134 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After that all triethylamine was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with 80 ml of 15% HCl
|
Type
|
CUSTOM
|
Details
|
Forming precipitate
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
The resulting substance was treated with the mixture 50 ml of dichloromethane and 50 ml of 5% KOH in water
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was removed
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from 20 ml of EtOH
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C=1CC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |